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Compound Name: 6-O-Oleoyltrehalose

Cat. No.: B15557034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of acylated

trehalose lipids, crucial components of the cell envelope in various bacteria, notably

Mycobacterium tuberculosis and Rhodococcus species. These lipids play significant roles in

pathogenesis, structural integrity, and interaction with the host immune system, making their

biosynthetic pathways attractive targets for novel drug development. This document details the

enzymatic steps, genetic regulation, and experimental protocols for studying these complex

pathways, presenting quantitative data in accessible formats and visualizing key processes

through detailed diagrams.

Introduction to Acylated Trehalose Lipids
Acylated trehalose lipids are a diverse class of glycolipids consisting of a trehalose

disaccharide core acylated with various fatty acids. In Mycobacterium tuberculosis, these

include diacyltrehaloses (DAT), triacyltrehaloses (TAT), and penta-acyltrehaloses (PAT), which

are important for pathogenesis and the structural integrity of the cell envelope[1]. Rhodococcus

species, on the other hand, produce succinoyl trehalose lipids (STLs), which are potent

biosurfactants with various industrial and biomedical applications. The biosynthesis of these

molecules involves a series of enzymatic reactions that build upon the trehalose scaffold, often

utilizing unique, multi-methyl-branched fatty acids synthesized by polyketide synthases[2].
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Biosynthesis Pathway in Mycobacterium
tuberculosis
The biosynthesis of PAT in M. tuberculosis is a multi-step process that is topologically split

across the plasma membrane[3]. The initial steps occur in the cytoplasm, leading to the

formation of DAT, which is then transported to the periplasmic face for further acylation.

Cytoplasmic Synthesis of Diacyltrehalose (DAT)
The formation of DAT on the cytosolic face of the plasma membrane involves the concerted

action of three key enzymes: PapA3, FadD21, and Pks3/4[3].

Pks3/4 (Polyketide Synthase 3/4): This type I polyketide synthase is responsible for the

synthesis of the characteristic multi-methyl-branched fatty acids, such as mycolipenic acid,

that are incorporated into DAT and PAT. An intact pks3/4 gene is essential for the production

of these lipids[4].

FadD21 (Fatty Acyl-AMP Ligase): FadD21 activates the fatty acids synthesized by Pks3/4 by

converting them into acyl-adenylates (acyl-AMP), preparing them for transfer.

PapA3 (Acyltransferase): PapA3 is an acyltransferase that catalyzes the sequential acylation

of trehalose to form 2,3-diacyltrehalose (DAT)[4]. It selectively transfers the activated fatty

acyl groups onto the trehalose backbone[4].

Periplasmic Maturation and Transport
Once synthesized, DAT is transported across the plasma membrane to the periplasmic space

by the MmpL10 transporter.

MmpL10 (Mycobacterial Membrane Protein Large 10): This integral membrane transporter is

essential for the translocation of DAT to the cell surface[3]. The presence of MmpL10 in the

membrane is also required for the activity of the subsequent enzyme, Chp2[3].

Chp2 (Acyltransferase): Located on the periplasmic face, Chp2 is a transacylase that

catalyzes the formation of PAT through transesterification reactions between DAT

molecules[3].
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Diagram of the Acylated Trehalose Lipid Biosynthesis Pathway in Mycobacterium tuberculosis
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Caption: Biosynthesis pathway of PAT in M. tuberculosis.

Biosynthesis Pathway in Rhodococcus Species
Rhodococcus species produce succinoyl trehalose lipids (STLs) from n-alkanes. This pathway

involves three main stages: alkane metabolism, sugar synthesis, and the final acylation and

succinylation steps.

AlkB (Alkane Monooxygenase): This enzyme initiates the pathway by oxidizing n-alkanes to

their corresponding fatty alcohols, which are further converted to fatty acyl-CoA.

Fda (Fructose-bisphosphate Aldolase): Fda is involved in gluconeogenesis, which provides

the precursor for the trehalose backbone.

TlsA (Acyl-CoA Transferase): TlsA is a putative acyl-CoA transferase that catalyzes the final

step of transferring acyl groups to the trehalose backbone to form STLs. Overexpression of

tlsA has been shown to increase STL production.

Diagram of the Succinoyl Trehalose Lipid Biosynthesis Pathway in Rhodococcus sp.
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Caption: Proposed biosynthesis pathway of STLs in Rhodococcus.

Quantitative Data Summary
The following tables summarize the available quantitative data for the enzymes and products

involved in acylated trehalose lipid biosynthesis.

Table 1: Enzyme Kinetic Parameters
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Enzyme Organism
Substrate(s
)

Km
Vmax or
kcat

Reference(s
)

PapA3
M.

tuberculosis

Trehalose,

Palmitoyl-

CoA

N/A N/A [4]

FadD2
M.

tuberculosis

Oleate, ATP,

CoA

11.2 ± 1.5 µM

(Oleate)

13.1 ± 0.4

nmol/min/mg

TlsA
Rhodococcus

sp.

Acyl-CoA,

Trehalose
N/A N/A

Note: N/A indicates that specific quantitative data was not available in the reviewed literature.

The kinetic analysis of PapA3 was precluded by the complexity of the product mixture[4]. Data

for FadD2 is provided as a proxy for FadD21, as specific data for FadD21 was not found.

Table 2: Production Yields of Acylated Trehalose Lipids

Product Organism Carbon Source Yield Reference(s)

Diacyltrehalose

(DAT)

M. tuberculosis

H37Rv
N/A

Variable, strain-

dependent

Succinoyl

Trehalose Lipid

(STL)

Rhodococcus sp.

SD-74
n-Hexadecane Up to 40 g/L

Succinoyl

Trehalose Lipid

(STL)

Rhodococcus

erythropolis S67
n-Hexadecane 0.25 - 0.30 g/L [5]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the

biosynthesis of acylated trehalose lipids.

Lipid Extraction from Mycobacteria

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2676004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2676004/
https://www.researchgate.net/figure/The-relationship-between-surface-tension-and-concentration-of-succinoyl-trehalose_fig6_322253792
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is adapted from a standard method for extracting total lipids from mycobacterial

cells.

Materials:

Mycobacterial cell pellet

Chloroform:Methanol (2:1, v/v)

Chloroform:Methanol (1:2, v/v)

Chloroform:Methanol:Water (1:1:0.9, v/v/v)

Glass centrifuge tubes with Teflon-lined caps

Rotary evaporator

Procedure:

Harvest mycobacterial cells by centrifugation and wash the pellet with phosphate-buffered

saline (PBS).

Resuspend the cell pellet in a glass centrifuge tube with Chloroform:Methanol (2:1, v/v) and

stir for 24 hours at room temperature.

Centrifuge the mixture and collect the supernatant.

Re-extract the cell pellet with Chloroform:Methanol (1:2, v/v) for 24 hours.

Centrifuge and collect the supernatant. Pool it with the first supernatant.

Add water to the pooled extracts to achieve a final ratio of Chloroform:Methanol:Water of

1:1:0.9 (v/v/v) to induce phase separation.

Centrifuge to separate the phases. The lower organic phase contains the total lipids.

Carefully collect the lower organic phase and dry it under a stream of nitrogen or using a

rotary evaporator.
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The dried lipid extract can be stored at -20°C for further analysis.

Thin-Layer Chromatography (TLC) Analysis of Acylated
Trehalose Lipids
Materials:

Silica gel G TLC plates

Lipid extract dissolved in chloroform:methanol (2:1, v/v)

Developing solvent: Chloroform:Methanol (9:1, v/v) for polar lipids like DAT.

Visualization reagent: 5% potassium dichromate in 50% sulfuric acid, or 10%

phosphomolybdic acid in ethanol.

Heating plate or oven

Procedure:

Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.

Spot a small amount of the lipid extract onto the origin line using a capillary tube. Allow the

spot to dry completely.

Place the TLC plate in a developing chamber containing the developing solvent, ensuring the

solvent level is below the origin line.

Allow the solvent to ascend the plate until it is about 1 cm from the top.

Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate

to dry completely.

Spray the plate evenly with the visualization reagent.

Heat the plate on a hot plate or in an oven at approximately 110-120°C until the spots

become visible.
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Calculate the retention factor (Rf) for each spot (Rf = distance traveled by spot / distance

traveled by solvent front) and compare with standards if available.

In Vitro Acyltransferase Assay for PapA3
This protocol is based on a TLC-based assay to characterize the activity of PapA3[4].

Materials:

Purified PapA3 enzyme

14C-labeled Palmitoyl-CoA (14C-PCoA)

Trehalose

Reaction buffer: 100 mM ammonium bicarbonate, pH 7.2

Ethanol

TLC plates and phosphorimager

Procedure:

Prepare a reaction mixture containing 2 µM PapA3, 20 µM 14C-PCoA, and 1 mM trehalose

in the reaction buffer.

Incubate the reaction at room temperature for 2 hours.

Quench the reaction by adding an equal volume of ethanol.

Spot the reaction mixture onto a TLC plate.

Develop the TLC plate using a methanol:chloroform (35:65) solvent system.

Visualize the radiolabeled products using a phosphorimager. The appearance of new, more

non-polar spots compared to the 14C-PCoA control indicates acyltransferase activity.

Mass Spectrometry Analysis of Diacyltrehalose (DAT)
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Linear ion-trap multiple-stage mass spectrometry (LIT MSn) is a powerful technique for the

structural characterization of DAT.

Instrumentation:

Linear ion-trap mass spectrometer with electrospray ionization (ESI) source.

Procedure (General Outline):

Dissolve the purified DAT sample in an appropriate solvent (e.g., chloroform:methanol).

Infuse the sample into the ESI source.

Acquire mass spectra in both positive and negative ion modes. DATs typically form [M+Na]+

adducts in positive mode and [M+HCOO]- adducts in negative mode.

Perform MS/MS (MS2) on the parent ion of interest. Key fragmentation patterns for [M+Na]+

ions include the loss of a glucose residue and the neutral loss of the fatty acyl chains. The

relative abundance of the ions resulting from the loss of each fatty acid can indicate their

position on the trehalose backbone.

Perform further stages of fragmentation (MS3, MS4) on specific fragment ions to confirm the

structure of the fatty acids and their linkage to the trehalose core.

Workflow for Mass Spectrometry Analysis of DAT
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Caption: Experimental workflow for DAT analysis by mass spectrometry.

Genetic Regulation
The expression of the genes involved in acylated trehalose lipid biosynthesis is tightly

regulated in response to environmental cues. For example, the genes in the PAT biosynthetic

cluster in M. tuberculosis are upregulated under conditions of stress, such as nutrient starvation

and phagosomal acidification. The regulation of these pathways is a key area of research for
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understanding mycobacterial adaptation and for identifying novel drug targets. The expression

of these genes can be studied using techniques like quantitative real-time PCR (qRT-PCR).

Workflow for qRT-PCR Analysis of Gene Expression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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